molecular formula C16H17NO4S B4753475 METHYL 2-METHYL-3-(PHENYLMETHANESULFONAMIDO)BENZOATE

METHYL 2-METHYL-3-(PHENYLMETHANESULFONAMIDO)BENZOATE

Cat. No.: B4753475
M. Wt: 319.4 g/mol
InChI Key: RCJJREFUJNMCQT-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(phenylmethanesulfonamido)benzoate is an organic compound with a complex structure that includes a benzoate ester, a methyl group, and a phenylmethanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(phenylmethanesulfonamido)benzoate typically involves multiple steps. One common method starts with the esterification of 2-methylbenzoic acid to form methyl 2-methylbenzoate. This intermediate is then subjected to sulfonamidation with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(phenylmethanesulfonamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-methyl-3-(phenylmethanesulfonamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(phenylmethanesulfonamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(aminosulfonyl)benzoate: Similar structure but lacks the phenylmethane group.

    Methyl 2-methylbenzoate: Lacks the sulfonamido group.

    Phenylmethanesulfonamide: Lacks the ester and methyl groups.

Uniqueness

Methyl 2-methyl-3-(phenylmethanesulfonamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ester and sulfonamido groups allows for diverse chemical transformations and potential interactions with biological targets .

Properties

IUPAC Name

methyl 3-(benzylsulfonylamino)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-14(16(18)21-2)9-6-10-15(12)17-22(19,20)11-13-7-4-3-5-8-13/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJJREFUJNMCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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